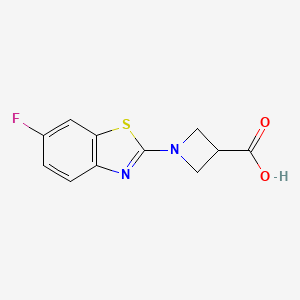

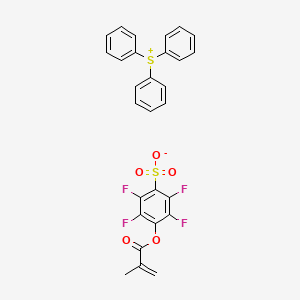

![molecular formula C13H16F2N2O2 B1393290 2-(ジエトキシメチル)-5,6-ジフルオロ-1-メチル-1H-ベンゾ[d]イミダゾール CAS No. 958863-37-1](/img/structure/B1393290.png)

2-(ジエトキシメチル)-5,6-ジフルオロ-1-メチル-1H-ベンゾ[d]イミダゾール

概要

説明

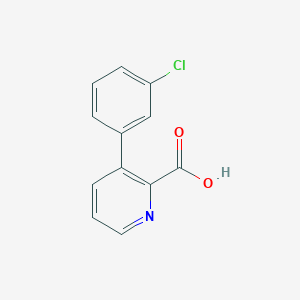

The compound “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .

Molecular Structure Analysis

The molecular structure of “2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole” is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound has a molecular formula of C12H14F2N2O2 and a molecular weight of 256.2500 g/mol .科学的研究の応用

医薬品用途

ベンゾイミダゾール: は、幅広い生物活性を持つ化合物のクラスです。この特定のベンゾイミダゾール誘導体に存在するジフルオロとジエトキシメチル基は、潜在的にその薬理学的特性を高める可能性があります。これは、さまざまな治療標的に対する効果と選択性を向上させた新しい薬の開発のための前駆体として役立つ可能性があります。 イミダゾール環上のメチル基は、化合物の親油性に影響を与える可能性もあります。これは、薬物の吸収と分布にとって重要です .

農薬研究

2-(ジエトキシメチル)-5,6-ジフルオロ-1-メチル-1H-ベンゾイミダゾールなどの化合物は、新規農薬の合成に使用できます。ベンゾイミダゾールコアの固有の特性により、潜在的な殺菌剤および除草剤活性を探求することができます。ベンゾイミダゾールコアは、過去に同様の目的で使用されていました。 ジフルオロ置換は、さまざまな環境条件での分解に対する耐性などの追加の利点をもたらす可能性があります .

材料科学

材料科学では、この化合物は、新規ポリマーまたはコーティングの作成における有用性について調査できます。 ジエトキシメチル基は、表面特性を修飾したり、ポリマー材料内の架橋構造を作成したりするために使用できる可能性があり、その安定性と耐久性を高めます .

触媒

ベンゾイミダゾール部分は、配位特性で知られており、触媒で活用できます。 この化合物は、金属触媒の配位子として作用し、有機合成や産業プロセスで重要な反応など、さまざまな化学反応の効率を向上させる可能性があります .

光学用途

ベンゾイミダゾール環系の電子特性により、2-(ジエトキシメチル)-5,6-ジフルオロ-1-メチル-1H-ベンゾイミダゾールなどの誘導体は、太陽電池または他の光学デバイス用の染料の開発に用途が見られる可能性があります。 ジフルオロ基は、化合物の光の吸収と発光特性に影響を与える可能性があり、光起電力材料の研究に役立ちます .

生物学的調査

この化合物の構造は、タンパク質-リガンド相互作用または酵素阻害の研究に役立つ可能性のある、生物学的巨大分子との相互作用の可能性を示唆しています。 生化学アッセイでのアプリケーションまたは蛍光顕微鏡での分子プローブとしてのアプリケーションは、細胞プロセスと分子経路に関する洞察を提供する可能性があります .

作用機序

Target of Action

Imidazole derivatives have been known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .

Mode of Action

Imidazole derivatives have been shown to exhibit antiparasitic action . The interaction of these compounds with their targets leads to changes that inhibit the growth of parasites .

Biochemical Pathways

Imidazole moieties are known to play a crucial role in various biochemical processes, including acting as an acid or a base .

Pharmacokinetics

The compound’s molecular weight is 25624900, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been shown to have excellent selectivity activity against certain parasites .

Safety and Hazards

将来の方向性

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

生化学分析

Biochemical Properties

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can affect the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole vary with different dosages. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, 2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole can be found in the cytoplasm and mitochondria, affecting various cellular processes .

特性

IUPAC Name |

2-(diethoxymethyl)-5,6-difluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-4-18-13(19-5-2)12-16-10-6-8(14)9(15)7-11(10)17(12)3/h6-7,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZLZDBZPOTGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC(=C(C=C2N1C)F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680544 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958863-37-1 | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958863-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

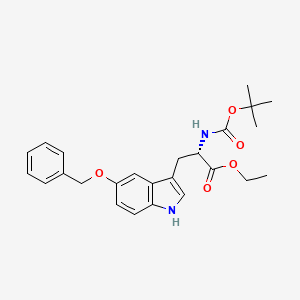

![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)

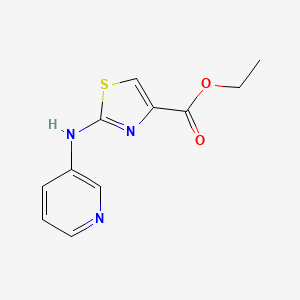

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

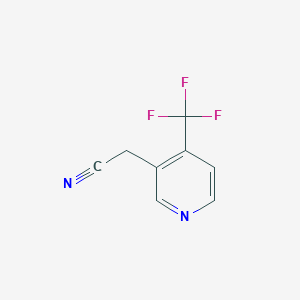

![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)